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Compound of Interest
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Cat. No.: B1145479 Get Quote

Disclaimer: There is a significant lack of publicly available, formal toxicological studies

specifically on Thiodimethylsildenafil. It has been identified as an unapproved analogue of

sildenafil, often found as an adulterant in illicit dietary supplements[1][2]. The absence of

rigorous safety and toxicity testing means its health effects in humans are unknown, posing a

significant risk to consumers[3].

This guide provides a detailed toxicological profile of the approved pharmaceutical agent,

sildenafil, as a reference. While Thiodimethylsildenafil is a structural analogue and likely

shares a similar mechanism of action, it is crucial to understand that their toxicological profiles

could differ significantly. The data presented here pertains to sildenafil and should not be

directly extrapolated to Thiodimethylsildenafil.

Overview of Sildenafil Toxicology
Sildenafil citrate has undergone extensive toxicological evaluation as part of its regulatory

approval process. The preclinical safety profile of sildenafil has been well-established through

in vitro and in vivo studies in various animal models[4].

Acute Toxicity
No new general toxicology studies on sildenafil have been submitted with recent NDAs, as the

initial findings were considered comprehensive[5]. The primary example of severe acute toxicity

was observed in mice, where high doses led to death secondary to gastrointestinal dilation, a

finding attributed to visceral muscle relaxation and not observed in other species[5].
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Repeat-Dose and Chronic Toxicity
Repeat-dose toxicology studies, including carcinogenicity studies, have been conducted on

sildenafil[5]. In a one-month intravenous toxicity study in rats, chronic inflammation in the

myocardium was observed at a dose of 4 mg/kg/day. However, this was not seen in 4-week

and 6-month oral toxicity studies in rats[6]. In a one-month intravenous study in beagle dogs,

no evidence of toxicity was seen at doses up to 4 mg/kg/day[6]. Long-term studies in rodents

and dogs did not reveal evidence of histopathologic damage to the visual pathway[4].

Genotoxicity and Mutagenicity
Sildenafil has been found to lack genotoxic and cytotoxic effects. In a study using a primate

model (Callithrix jacchus), a macro-dose of sildenafil citrate did not show significant differences

in the frequency of micronucleated erythrocytes compared to the negative control[7]. Another

study on atherosclerotic mice suggested that sildenafil may have protective effects against

genotoxicity by reducing oxidative stress and DNA damage[8][9].

Carcinogenicity
Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential

for sildenafil[4].

Reproductive and Developmental Toxicity
Sildenafil was found to have no effects on fertility and no teratogenic potential in preclinical

studies[4]. However, some studies have raised concerns. One study on mice indicated that

high doses of sildenafil citrate (26.0, 32.5, and 40 mg/kg) could have embryo-fetal toxicity and

a growth-suppressing effect when administered during specific gestation days[10]. Another

study in male rats showed that high doses of sildenafil (10 mg/kg) for 8 weeks resulted in

testicular oxidative stress-induced reproductive toxicity, with poor reversal after withdrawal[11].
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Parameter Species Route
Dose/Conce

ntration
Observation Reference

NOAEL Rat Intravenous 4 mg/kg/day

No Adverse

Effect Level

from a one-

month study.

[6]

NOAEL Dog Intravenous 4 mg/kg/day

No Adverse

Effect Level

from a one-

month study.

[6]

LD50 (in

vitro)
A549 cells -

1200-1900

µg/ml

For sildenafil-

loaded solid

lipid

nanoparticles

.

[12]

LD50 (in

vitro)

MHEC5-T

cells
-

1500-2800

µg/ml

For sildenafil-

loaded solid

lipid

nanoparticles

.

[12]

IC50 (PDE5) Human In vitro 3.5 nM

Potency of

sildenafil in

inhibiting

PDE5 from

human

corpus

cavernosum.

[13]

IC50 (PDE6) Bovine In vitro 33 nM

Potency of

sildenafil in

inhibiting

PDE6 from

bovine retina.

[13]
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Experimental Protocols
In Vivo Genotoxicity: Micronucleus Assay
A common method to assess genotoxicity is the micronucleus test, which detects damage to

chromosomes or the mitotic apparatus.

Test System: A primate model, Callithrix jacchus, was used in one study[7].

Groups:

Experimental Group: Administered sildenafil citrate (e.g., 25 mg/kg).

Negative Control Group: Administered a placebo (e.g., 5% glucose solution).

Positive Control Group: Administered a known mutagen (e.g., 3 mg/kg of cytosine

arabinoside).

Procedure:

Baseline systemic hemodynamic changes are monitored.

The test substance is administered.

Blood samples are collected at various time points (e.g., 24-120 hours) post-treatment.

Blood smears are prepared and stained.

The frequency of micronucleated erythrocytes (MNE), micronucleated polychromatic

erythrocytes (MNPCE), and polychromatic erythrocytes (PCE) is counted under a

microscope.

Analysis: The frequencies of micronucleated cells in the experimental group are compared to

those in the negative and positive control groups to determine genotoxic potential[7].

In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to

measure cytotoxicity.
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Test System: Human lung adenocarcinoma cells (A549) and mouse heart endothelial cells

(MHEC5-T) were used in a study with sildenafil-loaded nanoparticles[12].

Procedure:

Cells are seeded in 96-well plates and cultured.

Cells are treated with various concentrations of the test substance (e.g., plain and

sildenafil-loaded solid lipid nanoparticles) for a specified period.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well.

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan

crystals.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is measured using a microplate reader at a specific wavelength.

Analysis: The absorbance is proportional to the number of viable cells. The LD50 (lethal

dose, 50%) is calculated as the concentration of the substance that causes a 50% reduction

in cell viability[12].

Signaling Pathways and Experimental Workflows
Sildenafil's Mechanism of Action: The NO/cGMP
Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[14][15][16].

PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate

(cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature[14][15].

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to

produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation,

resulting in increased blood flow[14]. By inhibiting PDE5, sildenafil prevents the breakdown of

cGMP, thereby enhancing and prolonging its effects[14][17].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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